

Biological activity of pelargonic acid morpholide

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Compound of Interest

Compound Name: *n*-Nonanoylmorpholine

CAS No.: 5299-64-9

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An In-depth Technical Guide to the Biological Activity of Pelargonic Acid Morpholide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonic Acid Morpholide (PAM), also known as **N-Nonanoylmorpholine**, is a synthetic amide derived from pelargonic acid and morpholine. While structurally unassuming, this compound exhibits potent biological activity, primarily as a sensory irritant. This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis, and core mechanism of action. The central focus is its function as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain and inflammation pathways. We will explore how this molecular interaction translates into its principal applications as a lachrymatory agent and area denial chemical. Furthermore, this guide will present a generalized, yet detailed, experimental workflow for assessing TRPV1 agonism in vitro, providing a practical framework for researchers in the field.

Introduction and Chemical Identity

Pelargonic Acid Morpholide (PAM) is the common name for the amide compound formed between pelargonic acid (nonanoic acid) and morpholine. It is chemically designated as 4-Nonanoylmorpholine or 1-(Morpholin-4-yl)nonan-1-one[1][2][3]. First synthesized in 1954, PAM is a colorless to yellowish oily liquid that is insoluble in water but soluble in fats and various polar organic solvents such as acetone and propanol[1][2]. Its primary notoriety comes from its use as a potent sensory irritant, or lachrymatory agent, often utilized in self-defense sprays and riot control formulations, particularly in Russia and Ukraine[1][2]. Beyond this application, it has also been noted for its insect repellent properties against mosquitoes of the *Aedes aegypti* species[2]. The biological effects of PAM are intrinsically linked to its interaction with specific neuronal receptors, which will be the central focus of this guide.

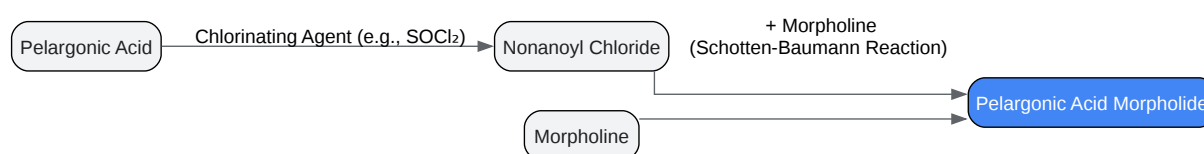
Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in biological systems. The properties of Pelargonic Acid Morpholide are summarized below.

Property	Value	Source(s)
IUPAC Name	1-morpholin-4-ylnonan-1-one	[1][3][4]
Synonyms	4-Nonanoylmorpholine, N-Nonanoylmorpholine, MPK, MPA	[1][2][3]
CAS Number	5299-64-9	[1][3]
Molecular Formula	C ₁₃ H ₂₅ NO ₂	[1][3][4]
Molar Mass	227.34 g/mol	[1][3][4]
Appearance	Liquid	[1][2]
Boiling Point	310 - 315 °C	[1]
Solubility	Insoluble in water; Soluble in polar organic solvents and fats	[1][2]

Synthesis Overview

The synthesis of Pelargonic Acid Morpholide is a straightforward amidation reaction. The original method, developed in 1954 by L.M. Rice, involves the reaction of morpholine with the acyl chloride of pelargonic acid (nonanoyl chloride)[1][2]. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated. The process is efficient and provides a direct route to the final amide product.



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Caption: Synthesis of Pelargonic Acid Morpholide.

Core Biological Activity: Agonism of the TRPV1 Receptor

The primary biological effects of Pelargonic Acid Morpholide as a sensory irritant are mediated through its action as an agonist on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

The Role of the TRPV1 Receptor

TRPV1, often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system[5][6]. It functions as a polymodal molecular integrator of noxious stimuli, meaning it can be activated by a variety of distinct inputs, including:

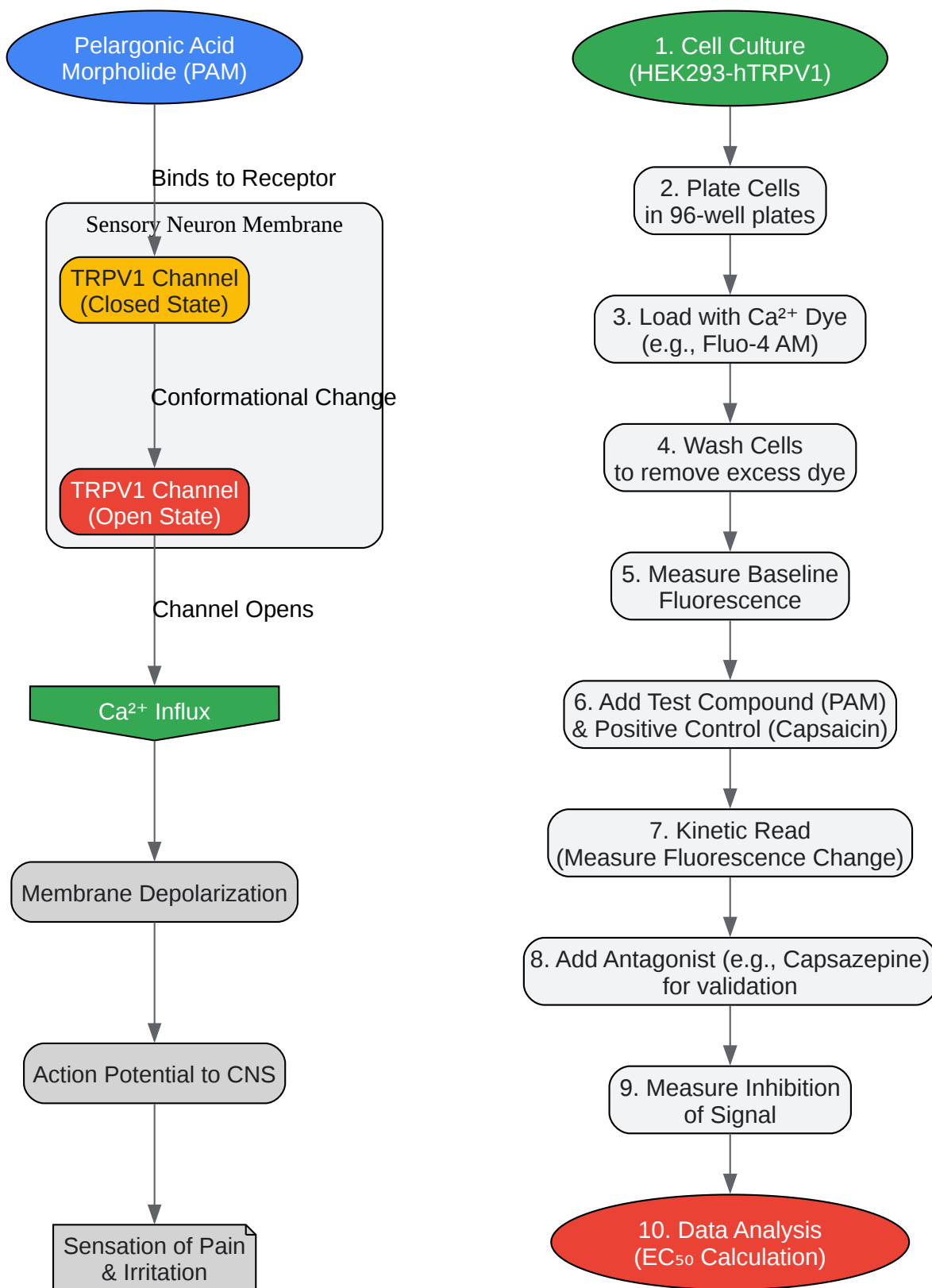
- Exogenous Chemicals: Vanilloids like capsaicin from chili peppers and synthetic analogues like PAM[6][7].
- Noxious Heat: Temperatures of approximately 43°C or higher[6].
- Acidic pH: Extracellular protons (low pH)[6].

- Endogenous Lipids: Endovanilloids such as anandamide[6][8].

Activation of TRPV1 leads to an influx of cations, primarily calcium (Ca^{2+}) and sodium (Na^+), which depolarizes the neuron and initiates an action potential[5][7]. This signal is transmitted to the central nervous system, where it is interpreted as pain, burning, or irritation. This receptor is a critical component of nociception and neurogenic inflammation[5][9].

Mechanism of Action of Pelargonic Acid Morpholide

As a structural analogue of other known vanilloid agonists, PAM activates TRPV1, likely by binding to the same hydrophobic pocket within the channel as capsaicin[7]. This binding event stabilizes the open conformation of the channel, leading to the cascade of events described above.



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